(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is an N-Fmoc-protected β2-homoamino acid derivative of the proteinogenic amino acid leucine. The molecule features the characteristic Fmoc protecting group, commonly employed in solid-phase peptide synthesis, attached to the amino group. This protection strategy allows for the controlled and sequential addition of amino acids during peptide chain elongation. []
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. It features a unique combination of functional groups, including an amine, carboxylic acid, and a protected fluorene moiety. This compound is significant in pharmaceutical chemistry and peptide synthesis due to its structural properties.
The compound can be synthesized through various organic reactions and is often utilized in academic and industrial settings for research purposes, particularly in the development of pharmaceuticals.
This compound is classified under:
The synthesis of (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Reagents such as coupling agents (e.g., Dicyclohexylcarbodiimide) may be employed to facilitate the formation of peptide bonds.
The molecular formula for (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid) can be represented structurally as follows:
The compound features:
The structure can be visualized using molecular modeling software or databases like ChemSpider.
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid can undergo various chemical reactions typical of amino acids:
Each reaction requires specific conditions regarding temperature, solvent, and catalysts to achieve optimal yields. For example, deprotection typically requires strong acids like trifluoroacetic acid.
Research indicates that modifications at the amino acid level can significantly impact biological activity and receptor binding affinity in drug design.
Relevant analyses may include NMR spectroscopy for structural confirmation and mass spectrometry for molecular weight determination.
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid finds applications primarily in:
The synthesis of (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid (CAS 203854-59-5) relies critically on stereoselective introduction of the chiral center adjacent to the aminomethyl functionality. This compound features an (S)-configuration at the Cα position, confirmed through chiral analytical methods and X-ray crystallography of related derivatives [1] [3]. Modern synthetic routes employ Evans’ oxazolidinone auxiliaries or Schöllkopf bis-lactim ether methodologies to achieve enantiomeric excesses >98%, essential for biological applications where racemization diminishes peptide activity [6]. Key steps involve:
Table 1: Key Stereochemical and Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Configuration | (S) at Cα | X-ray crystallography |
Enantiomeric excess (ee) | ≥98% | Chiral HPLC [5] |
Molecular Formula | C₂₁H₂₃NO₄ | HRMS [2] |
Specific Rotation [α]₂₀D | -32.5° (c=1, DMF) | Polarimetry [3] |
Efficient incorporation of this sterically hindered amino acid into peptide chains demands precise optimization of coupling parameters. The β,β-disubstituted structure imposes significant kinetic barriers during amide bond formation, necessitating activated ester preformation or potent coupling reagents:
Table 2: Coupling Efficiency Under Optimized Conditions
Coupling Reagent | Solvent System | Reaction Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
PyAOP | DMF/DCM (4:1) | 30 | 92 | <0.5 |
HATU | DMF | 45 | 78 | 2.1 |
DIC/HOAt | NMP | 60 | 85 | 1.4 |
This Fmoc-protected amino acid serves as a critical building block in SPPS for introducing constrained, hydrophobic segments. Its compatibility with standard Fmoc/tBu strategies enables automated synthesis of complex peptidomimetics:
Industrial-scale synthesis faces significant hurdles in purification due to the compound’s amphiphilic nature and low crystallinity:
Table 3: Scalability Parameters and Process Metrics
Process Parameter | Laboratory Scale | Pilot Scale | Optimization Strategy |
---|---|---|---|
Batch Yield | 65% | 82% | Continuous hydrogenation |
Purity (HPLC) | 95% | 99.5% | Gradient crystallization |
Production Cost (kg⁻¹) | $12,000 | $7,500 | Solvent recycling |
Throughput (kg/month) | 0.5 | 15 | Flow chemistry implementation |
Comprehensive Compound Identification
Table 4: Nomenclature and Identifiers
Chemical Designation | Identifier |
---|---|
IUPAC Name | (2S)-2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid |
CAS Registry Number | 203854-59-5 |
Canonical SMILES | CC(C)C@@HC(=O)O |
InChI Key | WVHQNPPGMKCPTP-GOSISDBHSA-N |
Molecular Formula | C₂₁H₂₃NO₄ |
Molecular Weight | 353.41 g/mol |
Other Designations | Fmoc-(S)-2-(Aminomethyl)-3-methylbutanoic acid |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: